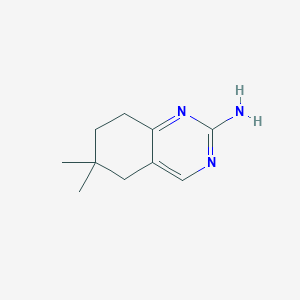![molecular formula C8H2Cl2F3N3 B1427280 2,4-二氯-7-(三氟甲基)吡啶并[2,3-d]嘧啶 CAS No. 1220518-13-7](/img/structure/B1427280.png)
2,4-二氯-7-(三氟甲基)吡啶并[2,3-d]嘧啶
描述
2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of chlorine and trifluoromethyl groups, which contribute to its unique chemical properties. It is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
科学研究应用
2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides.
作用机制
Target of Action
The primary targets of 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine are various cancer-related proteins, including tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These proteins play crucial roles in cell growth, proliferation, and survival, making them important targets for anticancer therapies .
Mode of Action
2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes such as cell growth and division .
Biochemical Pathways
The compound affects multiple biochemical pathways related to cell growth and survival. By inhibiting the activity of key proteins, it disrupts signaling pathways that are essential for cancer cell proliferation and survival . The downstream effects of this disruption can include cell cycle arrest, apoptosis (programmed cell death), and reduced tumor growth .
Result of Action
The molecular and cellular effects of 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine’s action include disruption of cell signaling pathways, inhibition of cell growth and proliferation, and induction of apoptosis . These effects can lead to a reduction in tumor size and potentially slow the progression of cancer .
Action Environment
The action, efficacy, and stability of 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, the compound’s effectiveness may be affected by the tumor microenvironment, including factors such as pH, oxygen levels, and the presence of other cells or molecules . Additionally, the compound’s stability could be influenced by factors such as temperature and pH .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with ethyl 2-amino-6-(trifluoromethyl)nicotinate.
Acylation and Cyclization: The starting material undergoes acylation followed by cyclization to form the pyrido[2,3-d]pyrimidine core.
Chlorination: The intermediate product is then chlorinated using thionyl chloride under reflux conditions to introduce the chlorine atoms at the 2 and 4 positions.
Final Product: The final product, 2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine, is obtained after purification.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 4 positions can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Thionyl Chloride: Used for chlorination reactions.
Hydrazine Hydrate: Employed in substitution reactions to introduce hydrazine groups.
Ethanol: Common solvent for various reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrido[2,3-d]pyrimidine derivatives, which can have diverse biological and chemical properties.
相似化合物的比较
Similar Compounds
2,4-Dichloro-7-fluoropyrido[2,3-d]pyrimidine: Similar structure with a fluorine atom instead of a trifluoromethyl group.
Pyrrolo[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine is unique due to the presence of both chlorine and trifluoromethyl groups, which enhance its reactivity and potential biological activity compared to other similar compounds.
属性
IUPAC Name |
2,4-dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F3N3/c9-5-3-1-2-4(8(11,12)13)14-6(3)16-7(10)15-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJODODLCIOQKQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=NC(=N2)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


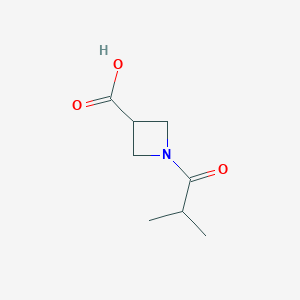
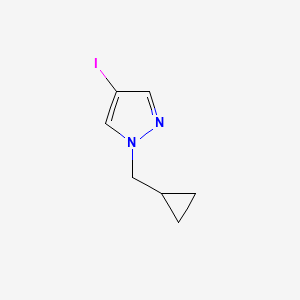
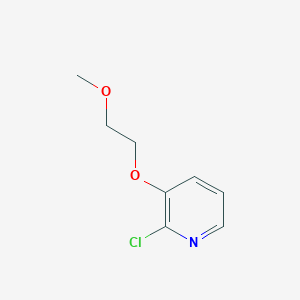
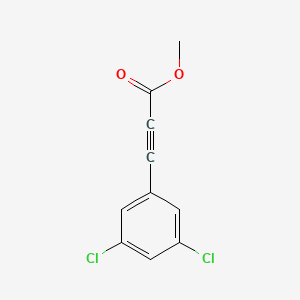
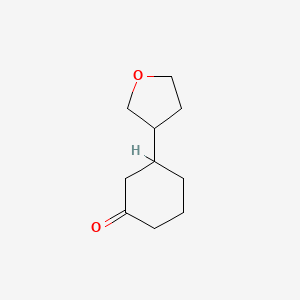
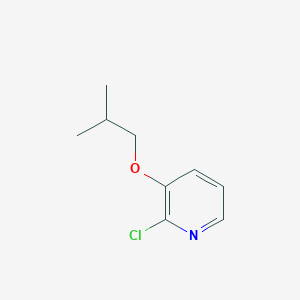
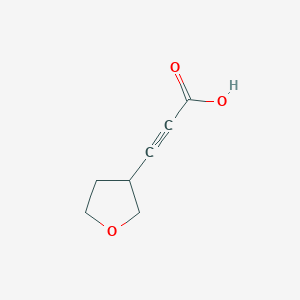
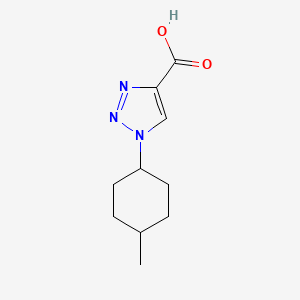

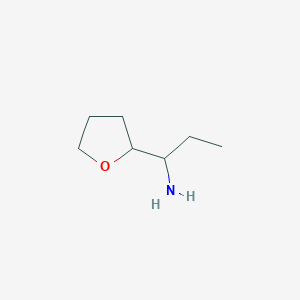

![Methyl 3-amino-4-[(5-chloropyridin-2-yl)sulfanyl]benzoate](/img/structure/B1427217.png)
